ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the diazenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the indole and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the indole ring, while reduction can lead to the formation of amines or hydrazines .
Scientific Research Applications
Ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide
Uniqueness
Ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
890092-91-8 |
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Molecular Formula |
C22H24FN5O3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 3-[[4-(2-fluorophenyl)piperazin-1-yl]diazenyl]-5-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H24FN5O3/c1-3-31-22(29)21-20(16-14-15(30-2)8-9-18(16)24-21)25-26-28-12-10-27(11-13-28)19-7-5-4-6-17(19)23/h4-9,14,24H,3,10-13H2,1-2H3 |
InChI Key |
DFRQZNOBWGIVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=NN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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